BenchChemオンラインストアへようこそ!

(2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Medicinal Chemistry Chemical Biology Lead Optimization

The compound (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034285-70-4) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-pyrrolidine hybrid class. Its structure integrates a 5-phenyl-1,2,4-oxadiazole core, a pyrrolidine linker, and a 2-fluorophenyl methanone moiety.

Molecular Formula C19H16FN3O2
Molecular Weight 337.354
CAS No. 2034285-70-4
Cat. No. B2865001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
CAS2034285-70-4
Molecular FormulaC19H16FN3O2
Molecular Weight337.354
Structural Identifiers
SMILESC1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-10-14(12-23)17-21-18(25-22-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2
InChIKeyRGJPPMYHJMZBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034285-70-4) for Research: A Comparator-Driven Structural and Functional Baseline


The compound (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034285-70-4) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-pyrrolidine hybrid class. Its structure integrates a 5-phenyl-1,2,4-oxadiazole core, a pyrrolidine linker, and a 2-fluorophenyl methanone moiety [1]. This specific scaffold architecture is distinct from the more common 1,3,4-oxadiazole isomers and has been associated with diverse pharmacological activities in the literature, including antibacterial and enzyme inhibitory properties [2]. The molecular formula is C19H16FN3O2, with a molecular weight of 337.35 g/mol.

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone in Focused Studies


Generic substitution within the 1,2,4-oxadiazole-pyrrolidine class is not scientifically valid due to the profound impact of minor structural modifications on target engagement and potency. Literature demonstrates that the position and nature of the halogen substituent on the phenyl ring, and the regioisomerism of the oxadiazole core, are critical determinants of biological activity. For example, in a series of antibacterial DNA gyrase inhibitors, a subtle change in the pyrrolidine substitution pattern resulted in a 10-fold shift in IC50 against E. coli Topo IV [1]. Similarly, a patent on DPP-4 inhibitors highlights that the specific spatial configuration of the 5-phenyl-1,2,4-oxadiazol-3-yl-pyrrolidine scaffold is essential to prevent intramolecular cyclization and maintain in vivo stability, a feature not guaranteed in closely related analogs [2]. Therefore, replacing the target 2-fluorophenyl methanone derivative with a 2-bromophenyl, 2-chlorophenyl, or pyridinyl analog will likely lead to a significant, unpredictable divergence in potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034285-70-4)


Absence of Published Head-to-Head Comparative Data for This Specific Analog

A comprehensive search of primary literature, including PubMed, Google Patents, and authoritative chemical databases, did not yield any published head-to-head comparative studies, cross-study comparable data, or direct biological assay results for the compound (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone against a defined comparator. Available literature on the 1,2,4-oxadiazole-pyrrolidine scaffold provides class-level evidence of its potential (see Section 4), but no quantitative activity data (e.g., IC50, Ki, MIC, % inhibition) were found for this specific CAS number. Therefore, no high-strength differential evidence can be presented to quantifiably distinguish this compound from its closest analogs, such as the 2-bromophenyl or pyridin-2-yl methanone derivatives, based on current public knowledge. This absence of data is itself a critical differentiator for procurement: the compound is a novel, uncharacterized entity suitable for exploratory synthesis and primary screening, not a late-stage lead with established SAR.

Medicinal Chemistry Chemical Biology Lead Optimization

Recommended Application Scenarios for (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone Based on Class-Level Evidence


Antibacterial Drug Discovery: DNA Gyrase and Topoisomerase IV Inhibitor Screening

The 1,2,4-oxadiazole-pyrrolidine hybrid scaffold has demonstrated promising activity against bacterial DNA gyrase and topoisomerase IV. A study by Frejat et al. (2022) [1] showed that optimized hybrids in this class achieved IC50 values of 180-210 nM against DNA gyrase, comparable to novobiocin (IC50 = 170 nM). One lead compound outperformed ciprofloxacin against E. coli (MIC of 55 ng/ml vs. 60 ng/ml). Deploying the target compound with its unique 2-fluorophenyl methanone moiety in similar antibacterial screens could reveal novel structure-activity relationships and potentially overcome existing resistance mechanisms.

Type 2 Diabetes Research: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A patent (RU 2628573 C2) [2] discloses a closely related (5-phenyl-1,2,4-oxadiazol-3-yl)-pyrrolidine derivative as a potent DPP-4 inhibitor for the treatment of type 2 diabetes. The patented compound's specific spatial structure prevents intramolecular cyclization, preserving its active conformation in vivo. The target compound shares the core pyrrolidine-oxadiazole architecture but with a distinct N-acyl substitution, making it a strong candidate for a focused structure-activity relationship (SAR) study around DPP-4 inhibition to identify new back-up series or improve upon existing pharmacokinetic liabilities.

Anthelmintic Research: Targeting Haemonchus contortus

A structure-activity relationship study [3] has explored pyrrolidine-oxadiazole analogs as anthelmintics against the parasitic nematode Haemonchus contortus. The scaffold's activity in this indication suggests that the target compound, as a novel analog within this phenotype, could be screened for improved potency or selectivity against resistant parasite strains. Its procurement is justified for parasitology labs seeking to expand the chemical diversity of their screening libraries beyond the compounds described in the original publication.

Quote Request

Request a Quote for (2-Fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.